

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: (1R)-1-(4-
Fluorophenyl)propylamine
hydrochloride

Cat. No.: B591848

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An In-depth Technical Guide to **(1R)-1-(4-Fluorophenyl)propylamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride**, a chiral amine of interest in pharmaceutical and neuroscience research. This document consolidates key chemical data, synthesis methodologies, and insights into its potential biological activities based on related compounds.

Chemical and Physical Data

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a fluorinated derivative of phenylpropylamine. The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Property	Value
CAS Number	1169576-95-7
Molecular Formula	C ₉ H ₁₃ ClFN
Molecular Weight	189.66 g/mol
IUPAC Name	(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride
Synonyms	(R)-1-(4-Fluorophenyl)propan-1-amine hydrochloride

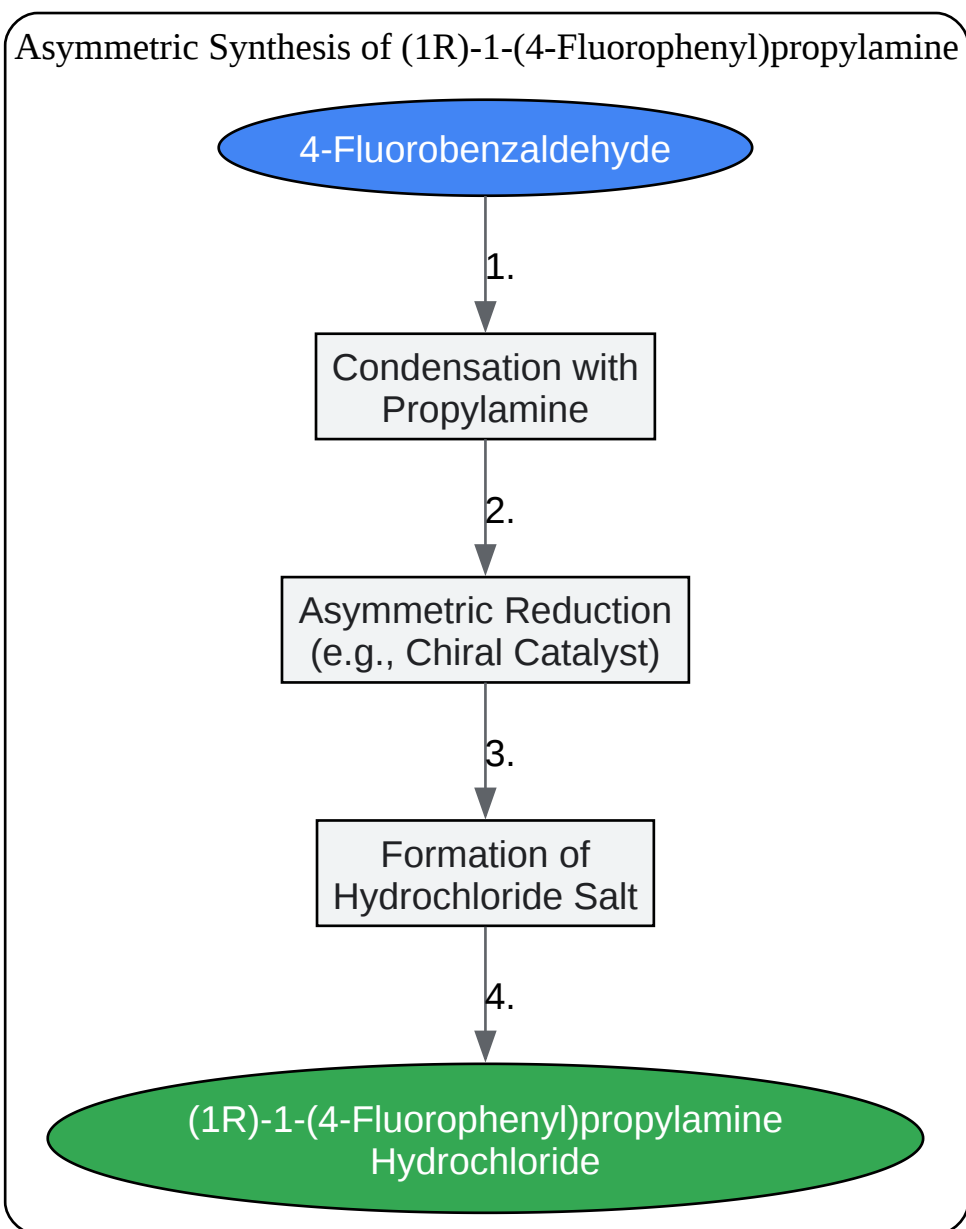
Synthesis Protocols

While a specific, detailed experimental protocol for the enantioselective synthesis of (1R)-1-(4-Fluorophenyl)propylamine is not readily available in the public domain, the synthesis of chiral amines and related fluorinated compounds is well-documented. The following represents a generalized, plausible workflow for its asymmetric synthesis, based on established chemical principles.

Conceptual Asymmetric Synthesis Workflow

The enantioselective synthesis of chiral amines such as (1R)-1-(4-Fluorophenyl)propylamine can be approached through several established methodologies in asymmetric synthesis. One common strategy involves the asymmetric reduction of a corresponding ketimine or the use of chiral auxiliaries.

Below is a conceptual workflow illustrating a potential synthetic route.



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Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Methodologies for Key Conceptual Steps:

- Step 1: Imine Formation: 4-Fluorobenzaldehyde would be reacted with propylamine in a suitable solvent, often with a dehydrating agent, to form the corresponding N-propylidene-1-(4-fluorophenyl)methanamine (an imine).

- **Step 2: Asymmetric Reduction:** The key enantioselective step involves the reduction of the imine. This can be achieved using various methods:
 - **Catalytic Asymmetric Hydrogenation:** Employing a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) under a hydrogen atmosphere.
 - **Chiral Reducing Agents:** Using stoichiometric amounts of a chiral borohydride reagent.
- **Step 3: Purification:** The resulting (1R)-1-(4-Fluorophenyl)propylamine would be purified from the reaction mixture using standard techniques such as column chromatography.
- **Step 4: Hydrochloride Salt Formation:** The purified free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** is limited. However, based on the pharmacology of structurally related fluorinated amphetamine analogues, its primary mechanism of action is likely centered on the modulation of monoamine neurotransmitter systems.

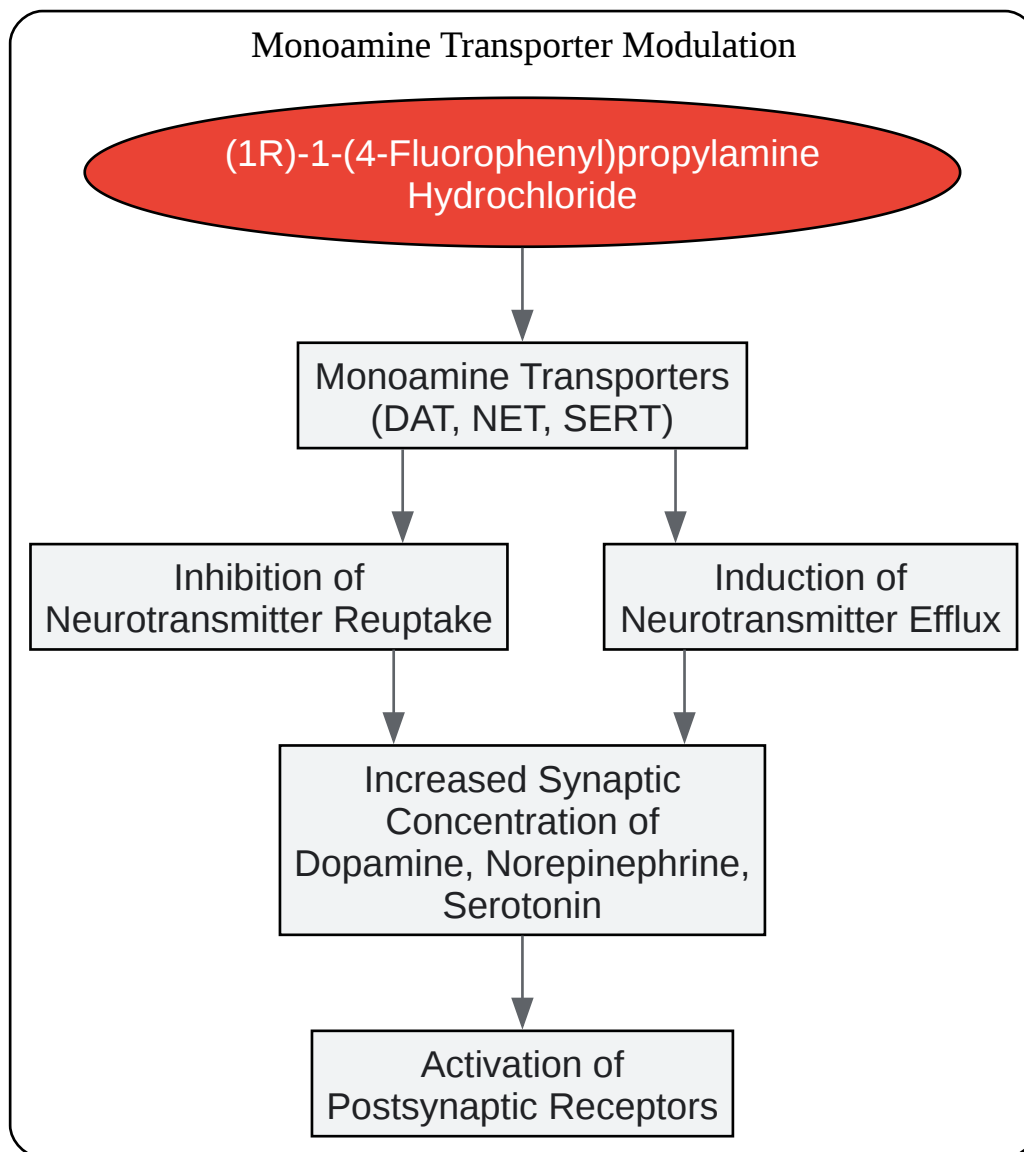
Interaction with Monoamine Transporters

Fluorinated amphetamine analogues are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).^[1] This interaction can lead to the inhibition of neurotransmitter reuptake and can also induce the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft.^[1]

The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's pharmacological profile.^[1] For instance, 4-fluoroamphetamine (4-FA) is a non-selective releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine, whereas 2-fluoroamphetamine (2-FA) is more selective for catecholamines (dopamine and norepinephrine).^[1] Given the para-position of the fluorine in (1R)-1-(4-Fluorophenyl)propylamine, it is plausible that it may exhibit activity across all three monoamine transporters.

Signaling Pathways

The primary signaling pathway affected by compounds that modulate monoamine transporters is the synaptic neurotransmission pathway. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, these compounds enhance the activation of their respective postsynaptic receptors.



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Caption: Postulated mechanism of action at the synapse.

Potential Therapeutic and Research Applications

Given its structural similarity to other psychoactive compounds, **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** is a candidate for research in the following areas:

- **Neuroscience Research:** As a tool to probe the function of monoamine systems and to study the structure-activity relationships of fluorinated phenethylamines.
- **Drug Development:** As a scaffold or intermediate for the synthesis of novel therapeutic agents targeting neurological or psychiatric disorders. The enantiomerically pure nature of this compound makes it particularly valuable for developing drugs with improved selectivity and reduced off-target effects.

Conclusion

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral molecule with the potential for significant activity within the central nervous system, likely through the modulation of monoamine transporters. While specific biological data for this compound is not extensively published, the established pharmacology of related fluorinated amphetamines provides a strong basis for its potential applications in neuroscience and medicinal chemistry. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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References

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